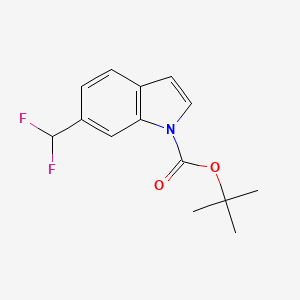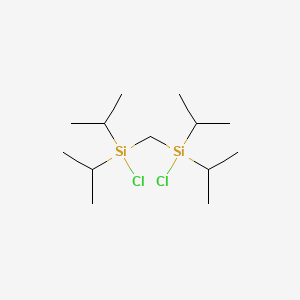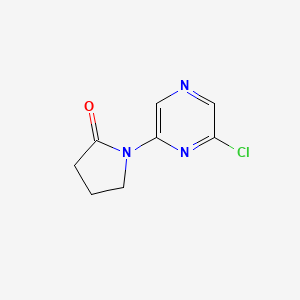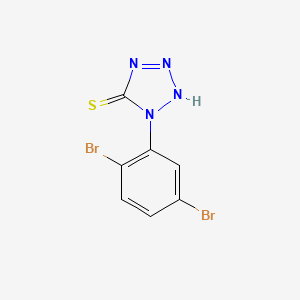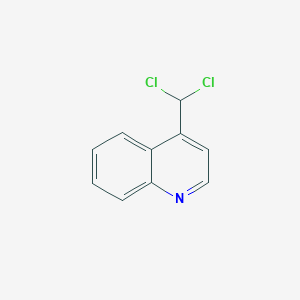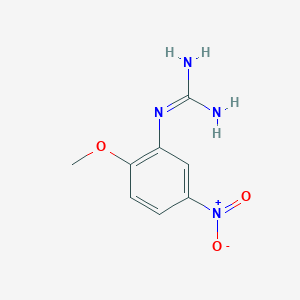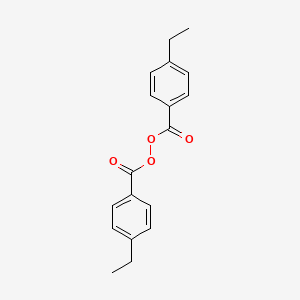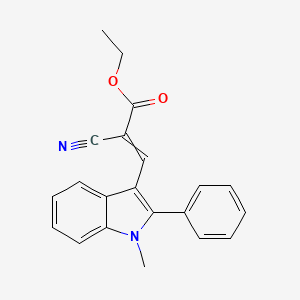
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate is a complex organic compound with the molecular formula C21H18N2O2. It is known for its unique structure, which includes an indole moiety, a cyano group, and an acrylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate typically involves the reaction of 1-methyl-2-phenylindole with ethyl cyanoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of ethyl cyanoacetate reacts with the aldehyde or ketone group of the indole derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. Commonly used solvents include ethanol and methanol, while bases like sodium ethoxide or potassium carbonate are employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The cyano group can participate in nucleophilic addition reactions, while the acrylate ester can undergo hydrolysis to release active intermediates .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-Cyano-3-(1-phenyl-3-indolyl)acrylate
- Methyl 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)acrylate
- 2-Cyano-3-(1-methyl-2-phenyl-3-indolyl)propanoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indole moiety enhances its potential for biological interactions, while the cyano and acrylate groups provide versatile sites for chemical modifications .
Properties
Molecular Formula |
C21H18N2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(1-methyl-2-phenylindol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C21H18N2O2/c1-3-25-21(24)16(14-22)13-18-17-11-7-8-12-19(17)23(2)20(18)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3 |
InChI Key |
ZORYKFPXNYQWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


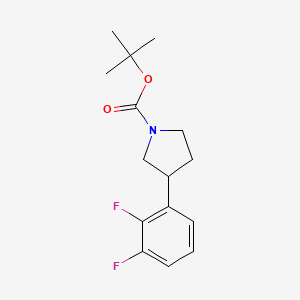
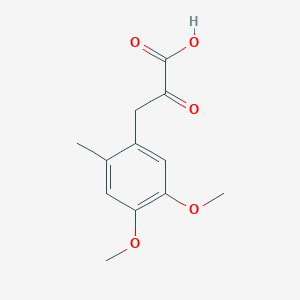
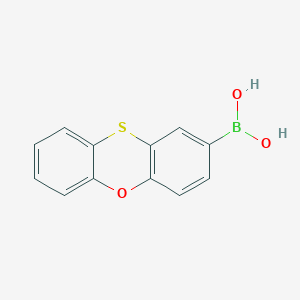

![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
